molecular formula C12H12O3S B14470042 Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate CAS No. 65642-48-0

Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate

Cat. No.: B14470042
CAS No.: 65642-48-0
M. Wt: 236.29 g/mol
InChI Key: NVNFRKLLTLSKRP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of a base such as potassium t-butoxide and microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.

Scientific Research Applications

Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit kinases, and interact with receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxy group and a carboxylate ester makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

CAS No.

65642-48-0

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O3S/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3

InChI Key

NVNFRKLLTLSKRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C2=CC=CC=C2S1)O

Origin of Product

United States

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